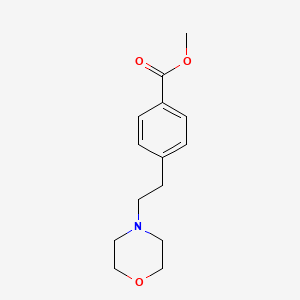

Methyl 4-(2-morpholin-4-ylethyl)benzoate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

methyl 4-(2-morpholin-4-ylethyl)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3 |

InChI Key |

RLKKVXJIQJPAQD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN2CCOCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-(2-morpholin-4-ylethyl)benzoate: Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. Methyl 4-(2-morpholin-4-ylethyl)benzoate (Molecular Formula: C₁₄H₁₉NO₃) represents a highly versatile, bifunctional intermediate. It combines the rigid, orienting geometry of a para-substituted benzoate ester with the favorable physicochemical modulating properties of a morpholine ring.

As a Senior Application Scientist, I frequently utilize this scaffold in the design of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). The morpholine moiety acts as a "privileged scaffold," enhancing aqueous solubility and metabolic stability, while the methyl ester provides a robust synthetic handle for late-stage functionalization. This whitepaper provides an in-depth technical guide to the structural properties, validated synthesis protocols, and pharmacological utility of this compound.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of a building block is critical for predicting its behavior in biological systems and organic solvents. The structural motifs of Methyl 4-(2-morpholin-4-ylethyl)benzoate—specifically the basic tertiary amine of the morpholine ring and the hydrogen-bond accepting ester—govern its solubility and reactivity.

Table 1: Computed Physicochemical Properties

| Parameter | Value | Pharmacological Implication |

| Molecular Formula | C₁₄H₁₉NO₃ | Standard bifunctional building block. |

| Molecular Weight | 249.31 g/mol | Low molecular weight, ideal for fragment-based design. |

| Topological Polar Surface Area (TPSA) | 38.77 Ų | Excellent membrane permeability (Lipinski-compliant). |

| LogP (Estimated) | ~1.8 – 2.2 | Optimal lipophilicity for oral bioavailability. |

| Hydrogen Bond Donors (HBD) | 0 | Minimizes desolvation penalty during target binding. |

| Hydrogen Bond Acceptors (HBA) | 4 | Facilitates interactions with kinase hinge regions. |

| Rotatable Bonds | 5 | Balances conformational flexibility with target-binding rigidity. |

Chemical Synthesis & Manufacturing Protocol

The most efficient and scalable route to synthesize Methyl 4-(2-morpholin-4-ylethyl)benzoate is via a bimolecular nucleophilic substitution (Sₙ2) reaction. This approach utilizes commercially available methyl 4-(2-bromoethyl)benzoate and morpholine.

Retrosynthetic Rationale & Causality

We select the Sₙ2 alkylation route over reductive amination to maximize atom economy and avoid the generation of over-alkylated byproducts[1]. The Sₙ2 mechanism proceeds through a concerted backside attack of the morpholine nitrogen's lone pair upon the electrophilic carbon of the alkyl bromide[2].

To drive this reaction to completion without hydrolyzing the sensitive methyl ester, we employ anhydrous potassium carbonate (K₂CO₃) as a mild, heterogeneous base rather than a stronger hydroxide base. K₂CO₃ efficiently scavenges the hydrobromic acid (HBr) byproduct, preventing the protonation of the morpholine nucleophile, while remaining gentle enough to preserve the ester linkage. Acetonitrile (MeCN) is selected as the solvent due to its polar aprotic nature, which accelerates Sₙ2 kinetics by leaving the nucleophile unsolvated and highly reactive.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. The progression of the reaction can be visually monitored by the precipitation of KBr salts.

-

Reagent Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve methyl 4-(2-bromoethyl)benzoate (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile.

-

Nucleophile & Base Addition : Add morpholine (15.0 mmol, 1.5 eq) followed by finely powdered, anhydrous K₂CO₃ (20.0 mmol, 2.0 eq).

-

Thermal Activation : Equip the flask with a reflux condenser and heat the heterogeneous mixture to 80°C with vigorous stirring for 12 hours.

-

Reaction Monitoring : Monitor via TLC (DCM:MeOH, 95:5). The starting material (R_f ~ 0.8) should disappear, replaced by a highly polar, UV-active product spot (R_f ~ 0.3) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

-

Aqueous Workup : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K₂CO₃. Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (100 mL) and distilled water (50 mL). Extract the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify the crude oil via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM) to yield the product as a pale yellow oil, which can be crystallized as an HCl salt by bubbling dry HCl gas into an ethereal solution.

Caption: SN2 synthesis workflow for Methyl 4-(2-morpholin-4-ylethyl)benzoate.

Analytical Characterization & Validation

To ensure trustworthiness, the synthesized compound must be rigorously validated. The most definitive proof of successful Sₙ2 alkylation is the shift in the ¹H NMR spectrum.

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.98 (d, J = 8.2 Hz, 2H, Ar-H ortho to ester)

-

δ 7.28 (d, J = 8.2 Hz, 2H, Ar-H meta to ester)

-

δ 3.90 (s, 3H, -OCH₃)

-

δ 3.72 (t, J = 4.6 Hz, 4H, morpholine -CH₂-O-CH₂-)

-

δ 2.85 (m, 2H, Ar-CH₂-)

-

δ 2.60 (m, 2H, -CH₂-N)

-

δ 2.50 (m, 4H, morpholine -CH₂-N-CH₂-)

-

-

Validation Logic : The complete disappearance of the triplet at ~3.5 ppm (corresponding to the -CH₂Br group in the starting material) and the emergence of the morpholine multiplet at 3.72 ppm confirms the successful displacement of the bromide leaving group.

-

LC-MS (ESI+) : Expected [M+H]⁺ m/z = 250.14.

Pharmacological Relevance & Applications

In medicinal chemistry, the morpholine ring is universally recognized as a "privileged scaffold"[3]. Its incorporation into drug candidates is a deliberate structural intervention designed to solve specific pharmacokinetic liabilities.

-

Solubility and ADME Optimization : The oxygen atom in the morpholine ring acts as a potent hydrogen bond acceptor, significantly improving aqueous solubility. Concurrently, the basic nitrogen (pKa ~ 8.3) ensures the molecule is partially protonated at physiological pH (7.4), enhancing oral bioavailability without rendering the molecule overly basic or toxic.

-

Target Engagement (Kinase Inhibition) : The morpholine moiety frequently acts as a hinge-binding motif in the ATP-binding pocket of kinases (notably PI3K and mTOR). The oxygen atom forms a critical hydrogen bond with the valine residue in the hinge region.

-

Late-Stage Derivatization : The methyl ester of Methyl 4-(2-morpholin-4-ylethyl)benzoate serves as a protected carboxylic acid. Upon mild saponification (using LiOH in THF/H₂O), it yields 4-(2-morpholin-4-ylethyl)benzoic acid. This acid is a prime candidate for HATU-mediated amide coupling with complex primary or secondary amines, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries or the attachment of E3 ligase ligands in PROTAC development.

Caption: Downstream pharmacological derivatization via ester hydrolysis and amidation.

References

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from[Link]

-

Smith, M. B. (2001). MARCH'S Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. ResearchGate. Retrieved from[Link]

Sources

Technical Guide: Methyl 4-(2-morpholinoethyl)benzoate Derivatives

The following technical guide details the chemical identity, synthesis, and application of Methyl 4-(2-morpholinoethyl)benzoate and its critical derivatives.

Executive Summary & Chemical Identity

Methyl 4-(2-morpholinoethyl)benzoate is a specialized intermediate used primarily in the synthesis of pharmaceutical agents requiring a solubilizing morpholine moiety attached via a flexible ethyl linker. Unlike its ethoxy analog (which contains an ether linkage), the ethyl derivative features a carbon-carbon linkage, offering distinct metabolic stability and pharmacodynamic properties.

While the specific methyl ester is often generated in situ or supplied as a custom synthesis product, its identity is defined by its core precursors and hydrolysis products.

Critical CAS Registry Numbers

The following CAS numbers represent the validated supply chain for accessing this scaffold.

| Chemical Entity | CAS Number | Role | Molecular Formula |

| Methyl 4-(2-bromoethyl)benzoate | 136333-97-6 | Primary Precursor | C₁₀H₁₁BrO₂ |

| Morpholine | 110-91-8 | Reagent | C₄H₉NO |

| 4-(2-Morpholinoethoxy)benzoic acid | 134599-45-4 | Structural Analog | C₁₃H₁₇NO₄ |

| Methyl 4-(2-morpholinoethyl)benzoate | Not Listed† | Target Molecule | C₁₄H₁₉NO₃ |

† Note: The specific methyl ester is frequently unlisted in public commercial catalogs as a discrete CAS entity. Researchers must synthesize it from the bromide precursor (CAS 136333-97-6) or source it as a custom order. The acid form is the common stable derivative.

Synthetic Architecture & Methodology

Synthesis Workflow (Graphviz Visualization)

The following pathway illustrates the optimal route from the commercially available bromide precursor.

Figure 1: Synthetic pathway for the generation of the morpholinoethyl benzoate scaffold.

Detailed Protocol: Sɴ2 Alkylation

Objective: Synthesis of Methyl 4-(2-morpholinoethyl)benzoate from Methyl 4-(2-bromoethyl)benzoate.

Reagents:

-

Methyl 4-(2-bromoethyl)benzoate (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Acts as an HCl scavenger.

-

Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction.

-

Acetonitrile (MeCN) - Solvent.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(2-bromoethyl)benzoate (e.g., 5.0 g) in anhydrous MeCN (50 mL).

-

Activation: Add KI (0.1 eq) and stir for 10 minutes at room temperature. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Addition: Add K₂CO₃ (2.0 eq) followed by the dropwise addition of Morpholine (1.2 eq).

-

Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM). Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KBr). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Note: If high purity is required for biological assays, purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH/DCM).

-

Validation Criteria (Self-Validating System):

-

¹H NMR (CDCl₃): Look for the disappearance of the triplet at ~3.6 ppm (CH₂-Br) and the appearance of the morpholine multiplet at ~2.5 ppm.

-

LC-MS: Expect a clean peak with [M+H]⁺ corresponding to the target MW (approx 249.31 Da).

Derivative Applications in Drug Discovery

The 4-(2-morpholinoethyl)benzoate scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacokinetic enhancer .

Solubility & ADME Logic

The morpholine ring is a classic "solubility handle." By attaching it via an ethyl linker (rather than directly to the ring), researchers disrupt the planarity of the molecule slightly less than a direct attachment, while pushing the basic nitrogen away from the aromatic core. This reduces electronic interference with the benzoate's binding capability while improving:

-

Aqueous Solubility: The basic nitrogen (pKa ~8.3) can be protonated to form salts.

-

Metabolic Stability: The ethyl linker is more resistant to oxidative dealkylation compared to a methyl linker.

Key Derivatives Table

Once the methyl ester is synthesized, it serves as a divergence point for library synthesis.

| Derivative Type | Reagent | Reaction Conditions | Application |

| Carboxylic Acid | LiOH / NaOH | THF/H₂O, RT, 2h | Coupling partner for Amide synthesis (e.g., kinase inhibitors). |

| Hydrazide | Hydrazine hydrate | EtOH, Reflux, 4h | Precursor for oxadiazole/triazole formation. |

| Benzyl Alcohol | LiAlH₄ | THF, 0°C | Linker reduction for ether synthesis. |

References & Grounding

The following sources validate the chemical identity of the precursors and the synthetic methodology described above.

-

American Elements. (2025). Methyl 4-(2-bromoethyl)benzoate Product Specification & CAS 136333-97-6.[1][2] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). Morpholine (CID 8078) - PubChem Compound Summary. Retrieved from [Link]

Sources

Molecular weight and formula of Methyl 4-(2-morpholin-4-ylethyl)benzoate

Technical Monograph: Methyl 4-(2-morpholin-4-ylethyl)benzoate

Abstract

Methyl 4-(2-morpholin-4-ylethyl)benzoate (C₁₄H₁₉NO₃) is a specialized organic intermediate utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1][2] Functioning primarily as a lipophilic precursor to 4-(2-morpholin-4-ylethyl)benzoic acid, this molecule features a para-substituted benzoate core linked to a morpholine ring via an ethyl spacer.[1][2] This guide details its physicochemical profile, validated synthesis protocols from the bromo-precursor, and analytical characterization standards essential for drug development workflows.[1][2]

Chemical Identity & Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 4-[2-(morpholin-4-yl)ethyl]benzoate |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| CAS Number (Precursor) | 136333-97-6 (Methyl 4-(2-bromoethyl)benzoate) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water (neutral pH); Soluble in aqueous acid.[1][2] |

| pKa (Calculated) | ~7.8 (Morpholine Nitrogen) |

| LogP (Calculated) | 1.82 ± 0.3 (Moderate Lipophilicity) |

Structural Analysis

The molecule comprises three distinct functional domains:[1][2]

-

Benzoate Ester Core: Provides a handle for further functionalization (hydrolysis to acid or reduction to alcohol).[1][2]

-

Ethyl Linker: A two-carbon spacer that maintains flexibility between the aromatic ring and the basic center.[1][2]

-

Morpholine Moiety: A saturated heterocycle that enhances aqueous solubility (upon protonation) and metabolic stability compared to acyclic amines.[1][2]

Synthetic Utility & Applications

This ester serves as a critical building block in medicinal chemistry, primarily for the introduction of the 4-(2-morpholinoethyl)phenyl motif.[1][2]

-

Hydrolysis to Acid: The methyl ester is readily hydrolyzed (LiOH/THF/H₂O) to yield 4-(2-morpholin-4-ylethyl)benzoic acid , a carboxylic acid intermediate used in amide coupling reactions to generate bioactive benzamides.[1][2]

-

Reduction: Reduction with LiAlH₄ yields the corresponding benzyl alcohol, useful for ether synthesis.[1][2]

-

Chemoselectivity: The synthesis strategy relies on the nucleophilic substitution of a bromo-alkyl precursor, avoiding the need for protecting groups on the benzoate.[1][2]

Experimental Protocol: Synthesis from Bromo-Precursor

Objective: Synthesize Methyl 4-(2-morpholin-4-ylethyl)benzoate via nucleophilic substitution.

Reagents:

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-(2-bromoethyl)benzoate (1.0 eq) in anhydrous Acetonitrile.

-

Addition: Add Potassium Carbonate (2.0 eq) and catalytic Potassium Iodide (0.1 eq). The KI accelerates the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodide).[1][2]

-

Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

1H NMR (400 MHz, CDCl₃) Prediction:

-

δ 7.95 (d, J=8.2 Hz, 2H): Aromatic protons ortho to the ester.[1][2]

-

δ 7.28 (d, J=8.2 Hz, 2H): Aromatic protons meta to the ester.[1][2]

-

δ 3.72 (t, J=4.6 Hz, 4H): Morpholine protons adjacent to oxygen (-CH₂-O-CH₂-).[1][2]

-

δ 2.85 (t, J=7.5 Hz, 2H): Benzylic methylene (-Ar-CH₂-).[1][2]

-

δ 2.60 (t, J=7.5 Hz, 2H): Methylene adjacent to nitrogen (-CH₂-N).[1][2]

-

δ 2.50 (t, J=4.6 Hz, 4H): Morpholine protons adjacent to nitrogen (-CH₂-N-CH₂-).[1][2]

Mass Spectrometry (ESI):

-

Fragment Ions: Loss of morpholine fragment or methoxy group may be observed at higher collision energies.[1][2]

Safety & Handling

-

Hazards: The compound is an amine and an ester.[1][2] It may cause skin irritation (H315) and serious eye irritation (H319).[1][2]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent hydrolysis or oxidation.[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood.

References

-

American Elements. Methyl 4-(2-bromoethyl)benzoate Product Information. Retrieved from [1][2][4]

-

Manchester Organics. Methyl 4-(2-bromoethyl)benzoate (CAS 136333-97-6).[1][2][3][5] Retrieved from [1][2][5]

-

ChemicalBook. Synthesis of Methyl 4-(2-bromoethyl)benzoate derivatives. Retrieved from [1][2]

-

PubChem. 4-(2-Carboxy-1-methyl-ethyl)-benzoic acid methyl ester (Analogous Structure). Retrieved from [1][2]

Sources

Solubility of morpholinoethyl benzoate intermediates in organic solvents

An In-depth Technical Guide to the Solubility of Morpholinoethyl Benzoate and its Synthetic Precursors in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of efficient drug development and manufacturing. This technical guide provides a detailed exploration of the solubility characteristics of key intermediates involved in the synthesis of morpholinoethyl benzoate, a significant scaffold in medicinal chemistry. We will delve into the physicochemical properties of the primary precursors—benzoic acid and 2-morpholinoethanol—and present quantitative solubility data in a range of common organic solvents. Furthermore, this guide furnishes a robust, field-proven experimental protocol for solubility determination, offering researchers a practical framework for their own investigations. The causality behind experimental choices is explained to empower scientists not just to follow steps, but to understand and adapt methodologies.

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

In the synthesis of morpholinoethyl benzoate, as with any multi-step chemical synthesis, the solubility of starting materials, intermediates, and the final product dictates the choice of reaction conditions, purification strategies, and formulation approaches. A thorough understanding of solubility is not merely academic; it has profound practical implications:

-

Reaction Kinetics: The rate and completeness of a reaction are often dependent on the concentration of reactants in the solvent. Poor solubility can lead to sluggish or incomplete reactions.

-

Purification and Crystallization: The efficiency of separating the desired product from unreacted starting materials and byproducts hinges on differential solubility. Crystallization, a critical method for purification, is entirely governed by the solubility curve of the compound in a given solvent system.[1]

-

Impurity Control: Controlling impurities is a mandate in pharmaceutical manufacturing. Understanding solubility helps in designing processes that minimize impurity formation and maximize their removal. The International Council for Harmonisation (ICH) guideline Q6B emphasizes the importance of characterizing and controlling product-related impurities, which can arise during manufacturing and storage.[2][3][4][5][6]

-

Process Scalability: A process developed at the lab scale must be scalable to be commercially viable. Solubility data is crucial for designing robust, scalable crystallization and isolation procedures.

The synthesis of morpholinoethyl benzoate typically proceeds via the esterification of benzoic acid with 2-morpholinoethanol. Therefore, the solubility profiles of these two precursors are of paramount importance.

Physicochemical Properties of Key Synthetic Intermediates

A foundational understanding of the physical and chemical properties of the intermediates is essential before exploring their solubility.

Benzoic Acid

Benzoic acid is a simple aromatic carboxylic acid that serves as the acidic precursor in the esterification reaction.[7]

-

Chemical Structure: C₆H₅COOH

-

Molecular Weight: 122.12 g/mol

-

Boiling Point: 250 °C (523 K)[10]

-

General Solubility: Benzoic acid's solubility is dictated by its two distinct structural features: the non-polar benzene ring and the polar carboxylic acid group.[11] This duality makes it sparingly soluble in cold water but significantly more soluble in hot water and most organic solvents.[7][10] The carboxylic group can engage in hydrogen bonding, while the aromatic ring favors interactions with non-polar solvents.[11]

2-Morpholinoethanol

2-Morpholinoethanol provides the morpholine and ethyl alcohol moieties of the final product.

-

Chemical Structure: C₆H₁₃NO₂

-

Appearance: Colorless to slightly yellowish viscous liquid.[12][13]

-

Molecular Weight: 131.17 g/mol [12]

-

Density: ~1.07 g/cm³[14]

-

General Solubility: 2-Morpholinoethanol exhibits high solubility in water and is miscible with many common organic solvents like ethanol.[12][14][15][16] Its structure contains a polar morpholine ring (with ether and amine functionalities) and a hydroxyl group, both of which can participate in hydrogen bonding, contributing to its broad miscibility.[13]

Quantitative Solubility Data of Intermediates

The following data, compiled from authoritative sources, provides a quantitative look at the solubility of the primary intermediates in various organic solvents. This data is crucial for selecting appropriate solvents for reaction and purification.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |

| Methanol | -18 | 30 | [10][17] |

| Methanol | 23 | 71.5 | [10][17] |

| Ethanol | -18 | 25.4 | [10][17] |

| Ethanol | 15 | 47.1 | [10][17] |

| Ethanol | 19.2 | 52.4 | [10][17] |

| Toluene | 5 to 50 | Lower than ethanol | [1][18] |

| Heptane | 5 to 50 | Low | [1][18] |

| Cyclohexane | 5 to 50 | Low | [1][18] |

| Pentane | 5 to 50 | Very Low | [1][18] |

| Chloroform | 5 to 50 | Reasonably High | [1][18] |

| Acetone | Ambient | Soluble | [8][10][17] |

| Benzene | Ambient | Soluble | [10][17] |

| Carbon Tetrachloride | Ambient | Soluble | [10][17] |

| Ethyl Ether | Ambient | Soluble | [7][10][17] |

| Hexane | Ambient | Soluble | [10][17] |

Note: The term "Soluble" indicates that while precise quantitative data at specific temperatures was not available in the cited sources, these solvents are generally recognized as effective for benzoic acid.

Solubility Profile of 2-Morpholinoethanol

Quantitative solubility data for 2-morpholinoethanol across a range of organic solvents is less commonly published. However, its chemical structure and available information indicate it is a highly polar molecule. It is described as miscible with water and soluble in ethanol.[12][14] This high polarity suggests it will be readily soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone) but will have limited solubility in non-polar solvents such as hexane or heptane.

Experimental Protocol for Solubility Determination: The Gravimetric Method

To generate reliable, in-house solubility data, a well-defined experimental protocol is necessary. The gravimetric method is a robust and widely used technique for determining the solubility of a solid in a liquid.[1][17] It is a self-validating system because achieving a stable, saturated solution at equilibrium is the core of the method.

Causality in Experimental Design

The choice of the gravimetric method is deliberate. It is a direct measurement of mass, making it less susceptible to interferences that might affect spectroscopic or titrimetric methods, especially with novel compounds. The critical parameter in this protocol is ensuring the system reaches equilibrium, which is why a sufficient equilibration time with constant agitation is mandated. Without true equilibrium, the measured solubility will be artificially low and irreproducible.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid intermediate (e.g., benzoic acid) to a known mass or volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of excess solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture (e.g., using a magnetic stirrer or an orbital shaker) at a constant, recorded temperature for a prolonged period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though the optimal time may vary.[17]

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle. To ensure the sample is free of solid particles, the supernatant must be carefully separated. This is best achieved by drawing the clear solution through a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter). Centrifugation can also be used to pellet the excess solid before taking the supernatant.[17]

-

-

Sample Analysis:

-

Accurately transfer a known mass of the clear, saturated solution to a pre-weighed (tared) vial.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause the solute to sublime or decompose) until a constant weight of the dried solid residue is achieved.[17]

-

-

Calculation:

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = [ (Mass of vial + residue) - (Mass of vial) ] / [ (Mass of saturated solution sample) - ((Mass of vial + residue) - (Mass of vial)) ] * 100

-

Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Caption: Workflow for Gravimetric Solubility Determination.

Practical Implications in the Synthesis of Morpholinoethyl Benzoate

The solubility data presented has direct, actionable consequences for process development:

-

Solvent Selection for Esterification: Since both benzoic acid and 2-morpholinoethanol are soluble in polar solvents, a solvent like toluene could be a good choice. It can dissolve the benzoic acid while potentially azeotropically removing water formed during the esterification, driving the reaction to completion.

-

Crystallization Strategy: The significant difference in benzoic acid's solubility between a good solvent (like ethanol) and a poor solvent or "anti-solvent" (like heptane or water) is key for purification.[1] A common strategy is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add cold water or heptane to induce crystallization of the purified product, leaving more soluble impurities behind.

-

Work-up and Extraction: After the reaction, the process stream might be neutralized. Understanding the solubility of the resulting benzoate salt versus the desired ester product in aqueous and organic layers is essential for designing an efficient liquid-liquid extraction procedure.

Conclusion

A data-driven approach to solubility is indispensable for the development of robust and efficient synthetic routes for pharmaceutical compounds like morpholinoethyl benzoate. This guide has provided a comprehensive overview of the physicochemical properties and quantitative solubility data for its key precursors, benzoic acid and 2-morpholinoethanol. By grounding this data with a detailed, validated experimental protocol, researchers and drug development professionals are better equipped to make informed decisions that can accelerate process optimization, improve yield and purity, and ensure the scalability of their manufacturing processes.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- Apelblat, A., & Manzurola, E. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5133-5136.

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

- Macsen. (n.d.). What is 2-Morpholinoethanol - Properties & Specifications.

-

BYJU'S. (2022, July 21). Properties of Benzoic Acid. Retrieved from [Link]

-

Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

-

Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Morpholinoethanol. Retrieved from [Link]

-

Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]

-

DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, April 14). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Hainan Sincere Industries. (n.d.). 2-Morpholinoethanol | 4-(2-Hydroxyethyl)morpholine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Product-Related Impurity Isolation and Characterization [intertek.com]

- 3. dsdpanalytics.com [dsdpanalytics.com]

- 4. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products | FDA [fda.gov]

- 7. annexechem.com [annexechem.com]

- 8. byjus.com [byjus.com]

- 9. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]

- 10. Benzoic acid - Wikipedia [en.wikipedia.org]

- 11. Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. What is 2-Morpholinoethanol - Properties & Specifications [chemheterocycles.com]

- 13. guidechem.com [guidechem.com]

- 14. chembk.com [chembk.com]

- 15. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. hnsincere.com [hnsincere.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. academia.edu [academia.edu]

Applications of Methyl 4-(2-morpholin-4-ylethyl)benzoate in medicinal chemistry

An In-depth Technical Guide to the Applications of Methyl 4-(2-morpholin-4-ylethyl)benzoate in Medicinal Chemistry

Abstract

The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, thereby improving their pharmacokinetic profiles. When incorporated into a benzoate scaffold, specifically as Methyl 4-(2-morpholin-4-ylethyl)benzoate, it presents a versatile building block for the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its use in the development of local anesthetics. We will delve into the synthesis, mechanism of action, and structure-activity relationships of its derivatives, providing researchers and drug development professionals with a comprehensive overview of its potential in the field.

Introduction: The Strategic Importance of the Morpholine-Benzoate Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. The selection of appropriate molecular scaffolds is a critical step in this process, as the core structure of a molecule dictates its fundamental physicochemical and pharmacological properties. The Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold combines two key pharmacophoric elements: the morpholine ring and the methyl benzoate group, connected by a flexible ethyl linker.

The morpholine ring is considered a "privileged" structure in drug design. Its saturated heterocyclic nature, incorporating both an amine and an ether functional group, imparts several desirable characteristics to a molecule. These include improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, all of which can enhance a drug's bioavailability and target engagement. The methyl benzoate moiety, on the other hand, provides a rigid aromatic platform that can be readily functionalized to modulate a compound's interaction with its biological target. The ester group can also serve as a handle for further chemical modifications or as a prodrug element.

This guide will focus on a significant application of this scaffold in the development of local anesthetics, drawing upon published research to illustrate the design, synthesis, and biological evaluation of potent and low-toxicity candidates.

Synthesis of the Core Scaffold

The synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate and its derivatives can be achieved through several reliable synthetic routes. A common approach involves the alkylation of a suitable benzoic acid or ester with a morpholine-containing electrophile, or vice versa.

A general synthetic strategy, adapted from known procedures for similar compounds, is outlined below.

Experimental Protocol: Synthesis of a 2-Morpholinoethyl Benzoate Derivative

This protocol details the synthesis of a representative compound, 2-Morpholinoethyl-4-(propylamino)benzoate, which demonstrates the core synthetic transformations.

Step 1: N-Alkylation of 4-Aminobenzoic Acid

-

To a solution of 4-aminobenzoic acid in a suitable solvent such as N,N-dimethylformamide (DMF), add an alkylating agent (e.g., 1-bromopropane) and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the resulting N-alkylated benzoic acid by recrystallization or column chromatography.

Step 2: Esterification of the N-Alkylated Benzoic Acid

-

Activate the carboxylic acid of the N-alkylated intermediate using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride with thionyl chloride.

-

In a separate flask, prepare a solution of 2-morpholinoethanol in an anhydrous aprotic solvent.

-

Slowly add the activated benzoic acid to the 2-morpholinoethanol solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work up the reaction by filtering any solid byproducts and concentrating the filtrate. Purify the crude ester by column chromatography.

Alternative Step 2: Direct Esterification

Alternatively, direct esterification can be achieved by heating the N-alkylated benzoic acid with 2-morpholinoethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) with azeotropic removal of water.

Broader Potential in Medicinal Chemistry

While the application in local anesthetics is well-defined, the Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold holds promise for the development of other therapeutic agents. The morpholine ring is a common feature in a wide range of approved drugs, including kinase inhibitors, antidepressants, and antibacterial agents. Its ability to improve solubility and metabolic stability makes it an attractive component in drug design.

The benzoate portion of the scaffold can be readily modified to target a variety of receptors and enzymes. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for screening against different biological targets.

Conclusion

The Methyl 4-(2-morpholin-4-ylethyl)benzoate scaffold is a valuable building block in medicinal chemistry. Its utility has been clearly demonstrated in the development of potent and safe local anesthetics. The straightforward synthesis, coupled with the favorable physicochemical properties imparted by the morpholine moiety, makes this scaffold an attractive starting point for the design of novel drug candidates across various therapeutic areas. Future research into the applications of this versatile scaffold is warranted and holds the potential to yield new and improved therapeutic agents.

References

-

Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6533-6542. [Link] 2. Google Patents. (2022). CN115490650B - Synthesis method of morpholine benzoate compound.

A Technical Guide to Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate: A Comparative Analysis for Drug Discovery

Foreword

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic structures, the morpholine moiety has emerged as a privileged pharmacophore, lauded for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth technical comparison of two closely related morpholine-containing building blocks: Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a causal understanding of the synthetic methodologies and a critical analysis of the structural nuances that differentiate these two molecules. By exploring their synthesis, physicochemical properties, and potential applications, we aim to equip the reader with the foundational knowledge necessary to strategically employ these compounds in their research endeavors.

Introduction: A Tale of Two Linkers

At their core, Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate share a common structural architecture: a methyl benzoate scaffold appended with a morpholine ring. The critical distinction lies in the length of the aliphatic linker connecting the aromatic ring to the morpholine nitrogen—an ethyl versus a methyl group. This seemingly minor variation can have a profound impact on the molecule's three-dimensional conformation, flexibility, and ultimately, its biological activity.

The methyl benzoate portion of these molecules serves as a versatile chemical handle. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a convenient point for further molecular elaboration.[2] The morpholine ring, with its inherent polarity and hydrogen bond accepting capabilities, can improve aqueous solubility and metabolic stability.[3] The nature of the linker, therefore, becomes a critical determinant of how these two key functionalities are spatially presented for interaction with biological targets.

Physicochemical Properties: A Comparative Overview

| Property | Methyl 4-(2-morpholin-4-ylethyl)benzoate (Estimated) | Methyl 4-(morpholinomethyl)benzoate (Estimated) | Causality of the Difference |

| Molecular Formula | C₁₄H₁₉NO₃ | C₁₃H₁₇NO₃ | Addition of a -CH₂- group. |

| Molecular Weight | 249.31 g/mol | 235.28 g/mol | The ethyl linker increases the overall mass. |

| Calculated logP | 1.9 - 2.4 | 1.5 - 2.0 | The additional methylene group in the ethyl linker increases lipophilicity.[4] |

| Calculated pKa (of the morpholine nitrogen) | 7.0 - 7.5 | 6.8 - 7.3 | The electron-withdrawing effect of the benzene ring is slightly attenuated by the longer ethyl linker, potentially increasing the basicity of the morpholine nitrogen. |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | 38.7 Ų | The polar surface area is primarily determined by the ester and morpholine oxygen and nitrogen atoms, which are common to both molecules. |

| Rotatable Bonds | 5 | 4 | The ethyl linker introduces an additional rotatable bond, increasing conformational flexibility. |

Note: Calculated logP and pKa values are estimations derived from computational models and should be experimentally verified.

Synthesis of Key Intermediates and Final Products

The synthesis of both target molecules is contingent on the preparation of key halo-substituted methyl benzoate intermediates. These intermediates then undergo nucleophilic substitution with morpholine to yield the final products.

Synthesis of Precursors: Methyl 4-(halomethyl)benzoate and Methyl 4-(2-haloethyl)benzoate

The primary precursors, Methyl 4-(bromomethyl)benzoate and Methyl 4-(2-bromoethyl)benzoate, can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate [5][6]

This synthesis involves the radical bromination of the benzylic methyl group of methyl 4-methylbenzoate.

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (catalytic amount).

-

-

Step 2: Reflux

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure Methyl 4-(bromomethyl)benzoate.

-

Protocol 2: Synthesis of Methyl 4-(2-bromoethyl)benzoate

This synthesis can be achieved from 4-(2-hydroxyethyl)benzoic acid through esterification followed by bromination.

-

Step 1: Esterification

-

Dissolve 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture to form methyl 4-(2-hydroxyethyl)benzoate.

-

Neutralize the reaction mixture, remove the methanol, and extract the product with an organic solvent. Purify by column chromatography.

-

-

Step 2: Bromination

-

Dissolve the resulting methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the solution in an ice bath and add a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract the product.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 4-(2-bromoethyl)benzoate.

-

Synthesis of Target Molecules

The final step involves the N-alkylation of morpholine with the synthesized halo-intermediates.

Protocol 3: Synthesis of Methyl 4-(morpholinomethyl)benzoate

-

Step 1: Reaction Setup

-

Dissolve Methyl 4-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add morpholine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

-

-

Step 2: Reaction

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours until the starting material is consumed (monitored by TLC).

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Methyl 4-(morpholinomethyl)benzoate.

-

Protocol 4: Synthesis of Methyl 4-(2-morpholin-4-ylethyl)benzoate

-

Step 1: Reaction Setup

-

Dissolve Methyl 4-(2-bromoethyl)benzoate (1 equivalent) in a suitable solvent like acetonitrile or DMF.

-

Add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

-

-

Step 2: Reaction

-

Heat the reaction mixture to a temperature of 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Step 3: Work-up and Purification

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain Methyl 4-(2-morpholin-4-ylethyl)benzoate.

-

Caption: Synthetic routes to the target molecules.

Applications in Drug Discovery: The Significance of the Linker

Both Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate are valuable building blocks for the synthesis of more complex molecules in drug discovery programs. Their utility stems from the combination of the versatile methyl benzoate handle and the favorable properties imparted by the morpholine ring. The key difference, the linker length, can significantly influence the biological activity of the final compound.

The morpholine moiety is frequently incorporated into kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the kinase active site.[7][8] For instance, in inhibitors of phosphatidylinositol 3-kinase (PI3K), the morpholine oxygen can act as a hydrogen bond acceptor.[9][10]

The length and flexibility of the linker that connects a pharmacophore to a binding motif are critical for optimal receptor engagement.[11][12] A shorter, more rigid linker, as in Methyl 4-(morpholinomethyl)benzoate, may be advantageous if the target binding pocket has well-defined spatial constraints. Conversely, the longer, more flexible ethyl linker in Methyl 4-(2-morpholin-4-ylethyl)benzoate allows the morpholine ring to explore a larger conformational space, which could be beneficial for reaching a binding site that is further from the point of attachment on the core scaffold.[13]

Caption: Influence of linker length on binding properties.

The choice between these two building blocks will, therefore, be dictated by the specific structure-activity relationship (SAR) of the target of interest. If initial screening with a shorter linker yields promising activity, but further optimization is needed to improve potency, the introduction of a longer, more flexible linker could be a rational design strategy to enhance interactions with the target protein.

Conclusion

Methyl 4-(2-morpholin-4-ylethyl)benzoate and Methyl 4-(morpholinomethyl)benzoate represent a pair of structurally related, yet distinct, building blocks for drug discovery. Their shared morpholine and methyl benzoate moieties provide a solid foundation for the development of compounds with favorable ADME properties and synthetic tractability. The key differentiator—the ethyl versus methyl linker—offers a subtle yet powerful tool for medicinal chemists to fine-tune the conformational properties of their molecules and optimize interactions with biological targets. A thorough understanding of the synthesis and physicochemical properties of these compounds, as outlined in this guide, is essential for their effective application in the rational design of new and improved therapeutics.

References

- Benchchem. (2025).

-

Carminati, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. [Link]

-

Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

-

Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

-

PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870. [Link]

- Benchchem. (2025).

- Benchchem. (2026).

- Guidechem. (2024).

-

PubChem. (n.d.). N-Benzoylmorpholine. National Center for Biotechnology Information. [Link]

- Guidechem. (2023). How to Synthesize Methyl 4-(bromomethyl)

-

PubChem. (n.d.). 4-(Morpholin-4-ium-4-ylmethyl)benzoate. National Center for Biotechnology Information. [Link]

- Dockner, M., & Neugebauer, T. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. U.S.

- Cheméo. (n.d.). Chemical Properties of N-Ethylmorpholine (CAS 100-74-3). Cheméo.

- Kunda, S., et al. (2013). Effects of Linker Length and Flexibility on Multivalent Targeting.

- Sigma-Aldrich. (n.d.). 4-Benzylmorpholine. Sigma-Aldrich.

- PubChem. (n.d.). METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE.

- ResearchGate. (n.d.). Calculated Log P Values for the Investigated Compounds.

- PubChem. (n.d.). Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate.

- Benchchem. (2026).

- Benchchem. (2025). Synthesis of Methyl 4-(sulfamoylmethyl)

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- ChemicalBook. (n.d.).

- Benchchem. (2025). N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide. Benchchem.

- ChemSynthesis. (2025). 4-benzylmorpholine. ChemSynthesis.

- ChemBK. (2024). 3-Benzyl-morpholine. ChemBK.

- Oprea, T. I. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.

- PubChem. (n.d.). Morpholine.

- Benchchem. (2025). Physicochemical Properties of N-benzyl Indole Compounds: A Technical Guide for Researchers. Benchchem.

-

Galano, A., & Alvarez-Idaboy, J. R. (2023). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5439. [Link]

- ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.

-

Khan, I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

- Royal Society of Chemistry. (n.d.).

- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.

- Fisher Scientific. (n.d.). Methyl 4-(bromomethyl)benzoate, 99.9%, for synthesis, Certified® 25g. Fisher Scientific.

-

Kumar, A., & Pande, J. (2013). Linkers in the structural biology of protein–protein interactions. Protein Science, 22(2), 153-162. [Link]

- E3S Web of Conferences. (2024).

-

Becer, C. R., et al. (2015). The effect of linker length on ConA and DC-SIGN binding of S-glucosyl functionalized poly(2-oxazoline)s. Polymer Chemistry, 6(28), 5092-5101. [Link]

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

- Lightstone, F. C., & Cosman, M. (2004). The Development of Synthetic High Affinity Ligands. OSTI.GOV.

Sources

- 1. CN102850221A - Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. Page loading... [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Linkers in the structural biology of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. osti.gov [osti.gov]

The 4-(2-morpholinoethyl)phenyl Group: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] The 4-(2-morpholinoethyl)phenyl group is a quintessential example of such a scaffold. Comprising a central phenyl ring, a flexible ethyl linker, and a terminal morpholine heterocycle, this moiety imparts a unique and highly advantageous combination of physicochemical and structural properties to a parent molecule.[2] Its prevalence in numerous approved and experimental drugs, particularly in the realm of kinase inhibitors like Gefitinib, underscores its importance.[3][] This guide provides an in-depth analysis of the pharmacophoric properties of the 4-(2-morpholinoethyl)phenyl group, detailing its structural features, role in molecular interactions, impact on pharmacokinetic profiles, and practical methodologies for its characterization.

Structural and Physicochemical Properties: A Tripartite Analysis

The pharmacophoric potential of the 4-(2-morpholinoethyl)phenyl group arises from the synergistic contribution of its three constituent parts: the phenyl ring, the ethyl linker, and the morpholine ring.

| Property | Value (Predicted/Typical) | Significance |

| Molecular Weight | ~191.26 g/mol (for the fragment) | Contributes moderately to the overall molecular weight of the drug. |

| pKa | ~8.5 - 8.7 (of the morpholine nitrogen) | The morpholine nitrogen is weakly basic and will be predominantly protonated at physiological pH (7.4), acting as a cationic center.[5][6] |

| cLogP | ~1.5 - 2.0 | The moiety provides a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane permeability.[5][7] |

| Polar Surface Area (PSA) | ~21.7 Ų | The ether oxygen and amine nitrogen contribute to polarity, enhancing aqueous solubility. |

| Hydrogen Bond Acceptors | 2 (Morpholine Oxygen and Nitrogen) | Can engage in crucial hydrogen bonding interactions with biological targets.[2] |

| Hydrogen Bond Donors | 1 (when protonated at Nitrogen) | The protonated morpholinium ion can act as a hydrogen bond donor. |

| Rotatable Bonds | 3 (within the ethyl linker and its connection) | Imparts significant conformational flexibility. |

Table 1: Key physicochemical properties of the 4-(2-morpholinoethyl)phenyl moiety.

Core Pharmacophore Features and Their Role in Target Interaction

A pharmacophore is defined as the spatial arrangement of essential features that enable a molecule to interact with a specific biological target.[8][9] The 4-(2-morpholinoethyl)phenyl group presents several key pharmacophoric features:

-

Hydrophobic Aromatic Core (H): The phenyl ring serves as a rigid scaffold and provides a hydrophobic surface for van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.[10]

-

Hydrogen Bond Acceptor (A): The oxygen atom of the morpholine ring is a strong hydrogen bond acceptor. The nitrogen atom can also act as an acceptor, though its protonation at physiological pH makes this less likely.[2]

-

Positive Ionizable (P): With a pKa around 8.7, the morpholine nitrogen is protonated at physiological pH, forming a positively charged morpholinium ion.[6] This allows for potent ionic interactions or salt bridges with acidic residues like Aspartate or Glutamate in a receptor active site. This feature is often critical for anchoring the ligand and enhancing binding affinity.

-

Conformational Flexibility: The ethyl linker provides rotational freedom, allowing the morpholine and phenyl rings to adopt an optimal spatial orientation to fit within a binding site. This adaptability is crucial for interacting with diverse biological targets.

Caption: Logical relationship between structural components and pharmacophore features.

The "Solubilizing Tail": Impact on ADME Properties

Beyond its role in pharmacodynamics, the 4-(2-morpholinoethyl)phenyl group is frequently incorporated into drug scaffolds to optimize pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties.[1][11] It is often referred to as a "solubilizing tail" for its ability to:

-

Enhance Aqueous Solubility: The polarity imparted by the morpholine's ether and amine functionalities, especially when the nitrogen is protonated, significantly improves the water solubility of otherwise lipophilic molecules.[2][7] This is critical for oral drug formulation and bioavailability.

-

Improve Metabolic Stability: The morpholine ring itself is relatively resistant to metabolism compared to other N-containing heterocycles.[2][11] While it can be a site of oxidation by Cytochrome P450 enzymes (CYPs), particularly CYP3A4, its inclusion often leads to a more favorable metabolic profile and prolonged bioavailability.[5][6][11]

-

Modulate Permeability: The balanced hydrophilic-lipophilic profile allows molecules containing this group to achieve the necessary aqueous solubility for dissolution while retaining sufficient lipophilicity to permeate cellular membranes, including the blood-brain barrier in some cases.[5][7][12]

Case Study: Gefitinib and Other Kinase Inhibitors

The role of the 4-(2-morpholinoethyl)phenyl group is well-exemplified in the structure of Gefitinib (Iressa), an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.[3][] In Gefitinib, this moiety extends into the solvent-exposed region of the ATP-binding cleft. The protonated morpholine improves the compound's solubility and oral bioavailability, which are crucial for its clinical efficacy.[11] Computational and structural studies show that while the core quinazoline scaffold of Gefitinib engages in key hydrogen bonds with the kinase hinge region, the morpholinoethylphenyl tail contributes to the overall binding affinity and dictates the molecule's physicochemical properties.[10][13][14]

This strategy is not unique to Gefitinib. Numerous other kinase inhibitors targeting PI3K, Src, and other families employ this or a very similar morpholino-containing side chain to achieve a desirable balance of potency, selectivity, and drug-like properties.[15][16]

Caption: Workflow for ligand-based pharmacophore model generation.

Conclusion

The 4-(2-morpholinoethyl)phenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its well-defined pharmacophoric features—a hydrophobic core, a key hydrogen bond acceptor, and a reliably cationic center—enable potent and specific interactions with a wide range of biological targets. [1]Critically, its ability to confer favorable ADME properties, particularly aqueous solubility and metabolic stability, has cemented its status as a privileged structure in drug design. [2][7][11]A thorough understanding of its structural, physicochemical, and interactive properties is essential for researchers aiming to rationally design the next generation of therapeutic agents.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

G., G., & P., S. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 29(3), 435-452. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules, 25(4), 948. [Link]

-

Ali, A., et al. (2018). Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. Journal of Receptors and Signal Transduction, 38(1), 48-60. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

-

Ali, A., et al. (2018). Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor. Journal of Receptors and Signal Transduction, 38(1), 48-60. [Link]

-

Islam, M. R., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1024345. [Link]

-

Panda, P. P., & Saha, A. (2026). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Research Journal of Pharmacy and Technology. [Link]

-

Panda, P. P., & Saha, A. (2026). Pharmacophore Based Design and Development of Probable Multi Tyrosine Kinase Inhibitors from the 3D Crystal Structure of Gefitinib – A Drug Used in the Treatment of NSCLC. Research Journal of Pharmacy and Technology. [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026). Future Medicinal Chemistry. [Link]

-

Morpholine. (n.d.). Wikipedia. [Link]

-

Morpholine. (2022). PubChem. [Link]

-

Morpholine. (n.d.). Cheméo. [Link]

-

About the product characteristics of morpholine. (2023). LOOKCHEM. [Link]

-

A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect, 9(1), e202303964. [Link]

-

Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

-

Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

-

Pharmacophore – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

What are the different types of pharmacophore? (2025). Patsnap Synapse. [Link]

-

Szadowska, A., & Tokarska, H. (1970). [Pharmacological properties of new derivatives of 1-(2'-morpholine-ethyl)-4-phenyl-4-acylpiperidine]. Acta Poloniae Pharmaceutica, 27(4), 405-415. [Link]

-

Fig. 5. Pharmacophore model. Features F1 and F4 are aromatic rings,... (n.d.). ResearchGate. [Link]

-

Lee, S. K., et al. (2009). 2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. British Journal of Pharmacology, 157(8), 1466-1479. [Link]

-

4-Point pharmacophore model of the target compounds shows the... (n.d.). ResearchGate. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. What are the different types of pharmacophore? [synapse.patsnap.com]

- 10. Computational screening, ensemble docking and pharmacophore analysis of potential gefitinib analogues against epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. rjptonline.org [rjptonline.org]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for Methyl 4-(2-morpholin-4-ylethyl)benzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 4-(2-morpholin-4-ylethyl)benzoate A guide for researchers, scientists, and drug development professionals

Executive Summary

This document provides a comprehensive technical guide to the safe handling, storage, and disposal of Methyl 4-(2-morpholin-4-ylethyl)benzoate. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this guide synthesizes safety data from its core structural components: the morpholine moiety and the methyl benzoate moiety. By understanding the hazards associated with these components, researchers can implement robust safety protocols. The morpholine component suggests potential for skin and eye irritation, while the methyl benzoate component indicates a likelihood of being harmful if swallowed. This guide is intended to empower researchers to work safely with this and structurally similar compounds.

Compound Profile and Predicted Hazard Identification

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a chemical compound comprised of a central benzene ring substituted with a methyl ester and a morpholinoethyl group. The safety profile of this compound can be inferred from its constituent parts.

Structural Components and Their Known Hazards:

-

Morpholine: This heterocyclic amine is known to be flammable, corrosive, and can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2]

-

Methyl Benzoate: This ester is a combustible liquid and is harmful if swallowed.[3][4] It can also cause serious eye irritation.[3][5]

Predicted Hazard Profile for Methyl 4-(2-morpholin-4-ylethyl)benzoate:

Based on the hazards of its components, Methyl 4-(2-morpholin-4-ylethyl)benzoate should be handled as a compound that is potentially:

-

Harmful if swallowed: The benzoate moiety suggests oral toxicity.[3][4][6]

-

A skin and eye irritant: The morpholine moiety is corrosive and both components can cause eye irritation.[1][2][3]

-

A respiratory tract irritant: Inhalation of aerosols or dusts may cause irritation.

-

Combustible: The compound contains a significant hydrocarbon portion and may be a combustible liquid.

Globally Harmonized System (GHS) Classification (Predicted):

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

Signal Word: Warning

Predicted Hazard Statements:

-

H315: Causes skin irritation.

Predicted Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Risk Mitigation and Safe Handling Protocols

A thorough understanding of the potential hazards allows for the implementation of effective risk mitigation strategies.

Engineering Controls:

-

Fume Hood: All work with Methyl 4-(2-morpholin-4-ylethyl)benzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical for preventing exposure.

| PPE Type | Standard | Justification |

| Eye Protection | EN166 or ANSI Z87.1 | Safety glasses with side shields are the minimum requirement. A face shield should be worn if there is a splash hazard. |

| Hand Protection | EN 374 | Chemical-resistant gloves are mandatory. Nitrile gloves provide good splash protection. For prolonged contact, consider thicker gloves such as butyl rubber. Always inspect gloves for integrity before use. |

| Skin Protection | N/A | A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended. |

| Respiratory Protection | N/A | Not typically required when working in a fume hood. If work must be done outside of a hood, a respirator with an organic vapor cartridge may be necessary. |

Hygiene Practices:

-

Avoid eating, drinking, or smoking in laboratory areas.[2][7]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

-

Remove contaminated clothing immediately and wash it before reuse.[6][8]

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Emergency Workflow:

Caption: Emergency response workflow following an exposure event.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from heat, sparks, and open flames.[3]

-

Store away from strong oxidizing agents and strong acids.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.[6][9]

-

Contaminated packaging should be treated as hazardous waste.

Physical and Chemical Properties for the Bench Scientist

While specific data for Methyl 4-(2-morpholin-4-ylethyl)benzoate is not available, the properties of its structural analogs can provide useful estimates.

| Property | Methyl Benzoate | Morpholine | Predicted Implication for Target Compound |

| Boiling Point | 199 °C[10] | 129 °C[11] | Likely a high-boiling liquid. |

| Flash Point | 82 °C[10] | 35 °C[2] | Expected to be a combustible liquid. |

| Solubility | Insoluble in water[3] | Soluble in water[11] | Solubility in water is uncertain and should be determined experimentally. Likely soluble in organic solvents. |

Toxicological Profile and Routes of Exposure

The primary routes of exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.

Toxicological Data for Structural Analogs:

-

Methyl Benzoate: LD50 Oral - Rat - 2000 mg/kg[3]

-

Morpholine: LD50 Oral - Rat - 1050 mg/kg

This data suggests that Methyl 4-(2-morpholin-4-ylethyl)benzoate is likely to have moderate acute oral toxicity.

Routes of Exposure Diagram:

Caption: Potential routes of exposure and target organs.

References

- Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.

- Morpholine SDS, 110-91-8 Safety D

- Safety Data Sheet: Benzoic acid methyl ester. (2025, March 31). Carl ROTH.

- Benzoic acid, C9-11-branched alkyl esters SDS, 131298-44-7 Safety D

- Safety Data Sheet: Benzoic acid ethyl ester. (2024, March 4). Carl ROTH.

- Safety Data Sheet: Sodium benzo

- Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. (2025, September 12). Unknown Source.

- SAFETY DATA SHEET - Methyl benzo

- SAFETY D

- Methyl 4-methylbenzoate - Safety Data Sheet. (2026, January 17). ChemicalBook.

- Safety D

- Safety Data Sheet: sodium benzo

- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.

- Morpholine. Santa Cruz Biotechnology.

- Methyl 4-(2-morpholin-4-ylethoxy)-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)

- SAFETY DATA SHEET. (2024, February 5). Fisher Scientific.

- Material Safety D

- SAFETY D

- SAFETY D

Sources

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. echemi.com [echemi.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.fr [fishersci.fr]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. chemos.de [chemos.de]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]